N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Description
This compound is a benzothiazole derivative featuring a fused [1,3]dioxolo ring system, a diethylaminoethyl side chain, and a phenoxypropanamide backbone, formulated as a hydrochloride salt. The benzothiazole core is a privileged structure in medicinal and agrochemical research due to its bioisosteric properties and ability to interact with biological targets such as enzymes or receptors . The dioxolo moiety may enhance metabolic stability, while the tertiary amine (diethylaminoethyl group) and hydrochloride salt likely improve solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S.ClH/c1-3-25(4-2)11-12-26(22(27)10-13-28-17-8-6-5-7-9-17)23-24-18-14-19-20(30-16-29-19)15-21(18)31-23;/h5-9,14-15H,3-4,10-13,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWVPJXZYQKGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis ofdioxolo[4,5-f]benzothiazole Core
The synthesis of the benzothiazole core can be accomplished following a modified procedure based on the work of Kim et al., which involves the cyclization of appropriately substituted dioxole precursors.
Step 1: Preparation of 6-aminobenzo[d]dioxole-5-thiol (Intermediate A)
The synthesis begins with 3,4-(methylenedioxy)aniline, which is converted to a thiourea derivative through reaction with potassium thiocyanate in acetic acid. Subsequent treatment with bromine in acetic acid yields the corresponding 2-aminobenzothiazole derivative, which is then hydrolyzed with potassium hydroxide to give 6-aminobenzo[d]dioxole-5-thiol.
3,4-(methylenedioxy)aniline + KSCN → (methylenedioxy)phenylthiourea
(methylenedioxy)phenylthiourea + Br₂ → [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine + KOH → 6-aminobenzo[d][1,3]dioxole-5-thiol
Reaction conditions:
- Potassium thiocyanate (1.1 equiv) in acetic acid, room temperature, 30 min
- Bromine (1.1 equiv) in acetic acid, 0°C to room temperature, 22 h
- KOH (20 equiv) in H₂O/2-methoxyethanol (1:1), reflux, 2 h
N-Alkylation with Diethylaminoethyl Group
The benzothiazole nitrogen is alkylated using 2-chloro-N,N-diethylethylamine under basic conditions.
Step 2: N-Alkylation (Intermediate B)
[1,3]dioxolo[4,5-f][1,3]benzothiazole + 2-chloro-N,N-diethylethylamine → N-[2-(diethylamino)ethyl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Reaction conditions:
- K₂CO₃ (2 equiv), acetonitrile, reflux, 12 h
- Purification by column chromatography (silica gel, ethyl acetate/hexane)
Salt Formation
Step 4: Hydrochloride Salt Formation
Free base + HCl (in diethyl ether) → N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Reaction conditions:
- HCl in diethyl ether (1.1 equiv), diethyl ether, 0°C, 1 h
- Filtration and washing with cold diethyl ether
Preparation Method 2: Linear Synthesis via Amide Formation
This approach follows a linear synthetic sequence, beginning with the formation of the phenoxypropanamide linkage, followed by construction of the heterocyclic core.
Synthesis of 3-Phenoxypropanamide Derivative
Step 1: Preparation of 3-phenoxypropanoic acid
Phenol + ethyl acrylate → ethyl 3-phenoxypropanoate
Ethyl 3-phenoxypropanoate + NaOH → 3-phenoxypropanoic acid
Reaction conditions:
- K₂CO₃ (1.2 equiv), acetone, reflux, 8 h
- NaOH (1.5 equiv), methanol/water, room temperature, 4 h
Formation of Amide Bond
Step 2: Amide Formation with Diethylaminoethylamine
Following procedures similar to those described by Dangi et al., the acid can be converted to an acid chloride and then reacted with N,N-diethylethylenediamine.
3-Phenoxypropanoic acid + SOCl₂ → 3-phenoxypropanoyl chloride
3-Phenoxypropanoyl chloride + N,N-diethylethylenediamine → N-[2-(diethylamino)ethyl]-3-phenoxypropanamide
Reaction conditions:
- Thionyl chloride (3 equiv), reflux, 2 h
- N,N-diethylethylenediamine (1.1 equiv), triethylamine (1.2 equiv), dichloromethane, 0°C to room temperature, 3 h
Synthesis ofdioxolo[4,5-f]benzothiazole and Coupling
Step 3-4: Benzothiazole Formation and Coupling
Thedioxolo[4,5-f]benzothiazole core is synthesized following the procedure outlined in Method 1, and subsequently coupled with the amide intermediate.
Salt Formation
Step 5: Hydrochloride Salt Formation
As described in Method 1, the free base is converted to the hydrochloride salt using HCl in diethyl ether.
Preparation Method 3: Convergent Synthesis via Thioether Approach
This method employs a thioether linkage strategy, inspired by the synthesis of benzothiazole derivatives described by Dangi et al.
Synthesis of 3-(2-Chloroacetamido)benzoic Acid Derivative
Step 1: Preparation of Modified Chloroacetamide Intermediate
3,4-(Methylenedioxy)aniline + chloroacetyl chloride → 3,4-(methylenedioxy)-N-(2-chloroacetyl)aniline
Reaction conditions:
- Triethylamine (1 equiv), ethanol, 0°C to room temperature, 1 h
- Filtration and recrystallization from ethanol
Formation of Benzothiazole via Thioether Intermediate
Step 2: Reaction with 2-Mercaptobenzimidazole
Chloroacetamide intermediate + 2-mercaptobenzimidazole → Thioether intermediate
Reaction conditions:
- K₂CO₃ (1 equiv), ethanol, reflux, 5-6 h
- Filtration and washing with water
Introduction of Phenoxypropanoyl and Diethylaminoethyl Groups
Comparative Analysis of Synthetic Routes
Table 1 presents a comparative analysis of the three synthetic routes, highlighting key parameters such as overall yield, number of steps, and scalability.
Table 1. Comparison of Synthetic Routes to N-[2-(diethylamino)ethyl]-N-(dioxolo[4,5-f]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 35-40% | 25-30% | 30-35% |
| Number of Steps | 4 | 5 | 6 |
| Reaction Time | 30-36 h | 40-48 h | 45-50 h |
| Purification Complexity | Moderate | High | High |
| Scalability | Good | Moderate | Limited |
| Starting Material Availability | High | High | Moderate |
| Chromatography Requirements | Minimal | Extensive | Moderate |
Method 1 offers the highest overall yield and requires fewer steps, making it the preferred route for large-scale synthesis. Method 2 provides greater flexibility in introducing structural variations at the amide linkage, while Method 3 may be advantageous when working with acid-sensitive substrates.
Analytical Methods and Characterization
The identity and purity of N-[2-(diethylamino)ethyl]-N-(dioxolo[4,5-f]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride can be confirmed through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) typically shows characteristic signals for:
- Methylenedioxy protons: δ 6.0-6.1 ppm (s, 2H)
- Aromatic protons: δ 6.7-7.5 ppm (m, 7H)
- Phenoxypropanoyl methylene protons: δ 2.7-2.9 ppm (t, 2H) and δ 4.1-4.3 ppm (t, 2H)
- Diethylamino ethyl protons: δ 1.0-1.2 ppm (t, 6H), δ 2.5-3.0 ppm (m, 6H), and δ 3.5-3.7 ppm (t, 2H)
The ¹³C NMR spectrum (100 MHz, DMSO-d₆) exhibits signals corresponding to the carbon atoms of the different structural components.
Infrared (IR) Spectroscopy
Key IR bands include:
- N-H stretching: 3300-3400 cm⁻¹
- C=O stretching (amide): 1640-1660 cm⁻¹
- C-O-C stretching (dioxolo): 1250-1270 cm⁻¹
- C-S stretching (benzothiazole): 700-750 cm⁻¹
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC analysis can be performed using a C18 column with a gradient elution system (acetonitrile/water with 0.1% formic acid). Typical conditions include:
- Column: XBridge C18 (4.6 × 150 mm, 3.5 μm)
- Mobile phase: A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid)
- Gradient: 30% B to 90% B over 15 min
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
The target compound typically exhibits a retention time of 8-10 minutes under these conditions, with a purity exceeding 98%.
Mass Spectrometry
Mass spectrometric analysis typically shows:
- ESI-MS (positive mode): m/z [M+H]⁺ corresponding to the molecular weight of the free base
- Characteristic fragmentation patterns: loss of the diethylaminoethyl group and phenoxypropanoyl moiety
Optimization of Synthetic Parameters
The synthesis of N-[2-(diethylamino)ethyl]-N-(dioxolo[4,5-f]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride can be optimized by adjusting various reaction parameters to improve yield, purity, and efficiency.
Benzothiazole Core Formation
Building on the protocols described by Devkate and Özkay, the cyclization reaction to form the benzothiazole core can be optimized by:
- Controlling the reaction temperature to minimize side reactions
- Employing phase-transfer catalysts to enhance reaction rates
- Using microwave irradiation to reduce reaction times
Table 2 summarizes the effect of different reaction conditions on the yield of the benzothiazole core formation.
Table 2. Optimization of Benzothiazole Core Formation
| Entry | Temperature (°C) | Time (h) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 80 | 4.5 | None | DMF | 60 |
| 2 | 80 | 3.0 | Na₂S₂O₅ | DMF | 77 |
| 3 | 100 | 2.5 | Na₂S₂O₅ | DMF | 84 |
| 4 | 80 | 1.0 | Na₂S₂O₅ | DMF (microwave) | 82 |
| 5 | 80 | 4.0 | K₂CO₃ | Ethanol | 65 |
| 6 | 80 | 4.0 | Na₂S₂O₅ | Acetone | 55 |
N-Alkylation Optimization
The N-alkylation step can be optimized by varying the base and solvent system, as shown in Table 3.
Table 3. Optimization of N-Alkylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 82 | 12 | 75 |
| 2 | Cs₂CO₃ | Acetonitrile | 82 | 10 | 82 |
| 3 | NaH | DMF | 25 | 4 | 88 |
| 4 | K₂CO₃ | DMF | 100 | 8 | 80 |
| 5 | TEA | Acetone | 56 | 24 | 65 |
| 6 | K₃PO₄ | Acetonitrile | 82 | 14 | 70 |
Amide Formation
The amide coupling reaction can be optimized by exploring different coupling reagents and reaction conditions, as outlined in Table 4.
Table 4. Optimization of Amide Coupling
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acid chloride/TEA | DCM | 0-25 | 4 | 85 |
| 2 | EDC/HOBt | DCM | 25 | 12 | 78 |
| 3 | HATU/DIPEA | DMF | 25 | 6 | 90 |
| 4 | PyBOP/TEA | DCM | 25 | 8 | 82 |
| 5 | T3P/DIPEA | EtOAc | 25 | 5 | 88 |
| 6 | CDI/TEA | THF | 25 | 24 | 70 |
Scale-up Considerations
When scaling up the synthesis of N-[2-(diethylamino)ethyl]-N-(dioxolo[4,5-f]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride, several factors must be considered to ensure safety, efficiency, and reproducibility.
Reaction Engineering
- Heat transfer: Larger reaction volumes may require external cooling or heating systems to maintain temperature control
- Mixing efficiency: Mechanical stirring is recommended for reactions exceeding 1L volume
- Addition rates: Controlled addition of reagents is critical, particularly for exothermic reactions like N-alkylation with strong bases
Purification Strategy
For industrial-scale production, chromatographic purification should be minimized in favor of crystallization and recrystallization techniques. The hydrochloride salt formation serves as both a purification step and a means to improve the stability and handling properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or thiazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
- Benzothiazole Derivatives : Compounds like N-(benzothiazole-2-yl)-3,3-diphenylpropanamide (EP348550A1) share the benzothiazole core but lack the dioxolo ring and tertiary amine. These are often associated with pesticidal activity, suggesting the target compound may exhibit enhanced stability or target specificity due to its fused dioxolo system .
- Propanamide Analogs: Propanil, a simple propanamide herbicide, highlights the importance of aryl substituents (e.g., 3,4-dichlorophenyl) for herbicidal activity. The target compound’s phenoxy group and benzothiazole-dioxolo system may broaden its mechanism of action .
- Hydroxamic Acids : While structurally distinct, hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide demonstrate radical-scavenging capabilities. The target compound’s amide linkage and aromatic systems could similarly interact with oxidative pathways .
Table 2: Physicochemical Properties of Hydrochloride Salts
Insights :
- Hydrochloride salts of amine-containing compounds (e.g., δ-phenylbutyl-methylamine) typically exhibit melting points above 120°C, correlating with improved crystallinity and storage stability. The target compound’s diethylaminoethyl group may similarly enhance its physicochemical profile .
Research Findings and Mechanistic Considerations
- Pesticidal Potential: Benzothiazole derivatives in EP348550A1, such as N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide, inhibit fungal growth or insect acetylcholinesterase.
- Antioxidant Activity : Hydroxamic acids in show DPPH radical inhibition. While the target compound lacks a hydroxamate group, its amide and electron-rich aromatic systems might engage in similar redox interactions .
- Herbicidal Comparison: Propanil’s efficacy relies on aryl chlorination for lipid peroxidation in weeds. The target compound’s phenoxy group and benzothiazole system may offer alternative modes of action, such as disrupting plant cell membranes or enzyme function .
Biological Activity
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide; hydrochloride is a synthetic compound that exhibits a complex molecular structure with potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting its implications in pharmacology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN4O5S |
| Molecular Weight | 531.0 g/mol |
| CAS Number | 1052537-76-4 |
| Solubility | Enhanced by hydrochloride form |
The presence of the diethylaminoethyl group, dioxolobenzothiazole moiety, and phenoxypropanamide core suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives have significant antimicrobial properties. For instance, compounds similar to N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide have demonstrated antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study evaluating related benzothiazole compounds found that:
- Compounds exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 μg/mL against tested bacteria.
- The presence of electron-withdrawing groups (e.g., NO2) significantly enhanced activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various human cell lines.
Case Study: Anticancer Screening
In vitro studies on benzothiazole derivatives indicated:
- Moderate to potent inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).
- IC50 values for certain derivatives were reported as low as 6.46 μM .
The mechanism by which N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide exerts its effects may involve:
- Enzyme Inhibition : Binding to active sites of target enzymes or receptors.
- Cell Signaling Modulation : Altering cellular signaling pathways leading to apoptosis in cancer cells or inhibiting bacterial growth .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step chemical reactions including nucleophilic substitutions and cyclization processes. The resulting products are characterized through techniques such as IR spectroscopy and NMR analysis .
Comparative Biological Activity
A comparative analysis of benzothiazole derivatives reveals varying degrees of biological activity based on structural modifications. The following table summarizes findings from several studies:
| Compound Type | Biological Activity | MIC (μg/mL) |
|---|---|---|
| Benzothiazole Derivatives | Antibacterial | 50 - 200 |
| Phenoxypropanamide Variants | Anticancer (MDA-MB-231) | IC50 ~ 6.46 |
| Dioxolo-Benzothiazoles | Neuroprotective | Varies |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization to form the benzothiazole-dioxolane core, followed by coupling of the diethylaminoethyl and phenoxypropanamide moieties. Key steps include:
- Cyclization : Use thiourea derivatives with 1,3-dioxolane precursors under acidic conditions (e.g., H₂SO₄) to form the benzothiazole ring .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HCl) in anhydrous solvents (e.g., DMF) to link the diethylaminoethyl group to the core .
- Optimization : Adjust reaction temperatures (60–80°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) to enhance purity (>95% by HPLC) and yield (60–75%) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm; benzothiazole carbons at δ 150–160 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at ~550–600 m/z) and detects impurities .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides; S-O vibrations at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in biological activity data across cell lines or model systems be resolved?
- Methodological Answer :
- Mechanistic Profiling : Conduct target-specific assays (e.g., kinase inhibition, apoptosis markers like caspase-3/7) to identify context-dependent mechanisms. For example, IC₅₀ variations (e.g., 10–15 µM in A549 vs. MCF-7 cells) may reflect differential expression of pro-apoptotic proteins .
- Model Validation : Compare 2D vs. 3D cell cultures or patient-derived xenografts to assess microenvironmental influences on efficacy .
- Dose-Response Analysis : Use Hill slope modeling to quantify potency shifts and identify off-target effects .
Q. What computational methods predict binding interactions with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or metabolic enzymes. Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the phenoxy group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-induced conformational changes .
- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict ADMET properties (e.g., BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
